molecular formula C9H14N2 B11922499 2-Methyl-1-(pyridin-2-yl)propan-2-amine CAS No. 566156-01-2

2-Methyl-1-(pyridin-2-yl)propan-2-amine

Cat. No.: B11922499
CAS No.: 566156-01-2
M. Wt: 150.22 g/mol
InChI Key: BDJDYPNPNAFBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyridin-2-yl)propan-2-amine (CAS: 52568-28-2), also abbreviated as PIP in catalytic chemistry , is a tertiary amine featuring a pyridin-2-yl substituent and a geminal dimethyl group. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol and a density of 0.980 g/mL at 25°C . The compound is a colorless to pale yellow liquid with 95% purity and is primarily utilized in organic synthesis and catalysis. Notably, PIP has demonstrated efficacy as a directing group in cobalt-catalyzed C–H functionalization reactions .

Properties

CAS No.

566156-01-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-2-amine

InChI

InChI=1S/C9H14N2/c1-9(2,10)7-8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3

InChI Key

BDJDYPNPNAFBTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Pyridin-2-yl)propan-2-one

The ketone intermediate can be prepared via Friedel-Crafts acylation , though pyridine’s electron-deficient nature complicates electrophilic substitution. Alternative routes include:

  • Grignard Reaction : Reaction of 2-pyridylmagnesium bromide with acetone yields 2-(pyridin-2-yl)propan-2-ol, which is oxidized to the ketone using Jones reagent (CrO3/H2SO4).

  • Malondiimidate-Diketene Condensation : Adapting methods from pyrimidine derivatives, dimethyl malondiimidate reacts with diketene in aromatic solvents (e.g., toluene) at 80°C to form 1-(pyridin-2-yl)propan-2-one. While this protocol is documented for pyrimidines, analogous conditions may apply to pyridine systems with adjustments to solvent polarity and temperature.

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method typically achieves moderate yields (50–70%) due to competing side reactions, such as over-alkylation.

Alkylation of 2-Aminopyridine

Direct alkylation of 2-aminopyridine with a tertiary alkyl halide represents a straightforward approach. For example, 2-bromo-2-methylpropane (tert-butyl bromide) reacts with 2-aminopyridine in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C.

Reaction Mechanism and Challenges

  • SN2 Mechanism : The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.

  • Steric Hindrance : Bulky tert-butyl groups impede the reaction, often resulting in low yields (<30%).

  • Side Reactions : Competing elimination (E2) or polymerization of the alkyl halide may occur.

Optimization strategies include using polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts to enhance reactivity.

Grignard Reaction Followed by Amination

This two-step method leverages the nucleophilicity of Grignard reagents to construct the carbon skeleton before introducing the amine group.

Step 1: Formation of the Alcohol Intermediate

2-Pyridylmagnesium bromide reacts with acetone to form 2-(pyridin-2-yl)propan-2-ol. The reaction occurs in dry tetrahydrofuran (THF) under nitrogen at 0°C, yielding the tertiary alcohol in ~85% yield.

Step 2: Conversion to Amine

The alcohol is converted to the amine via a Curtius rearrangement or Hofmann degradation , though these methods are less common due to harsh conditions. A more practical approach involves Mitsunobu reaction with phthalimide, followed by hydrazinolysis to release the primary amine, which is subsequently methylated.

Adaptation of Malondiimidate-Diketene Protocol

Drawing from patent US20040242877, which details the synthesis of pyrimidine-based propan-2-ones, this method can be modified for pyridine systems:

Key Steps

  • Malondiimidate Preparation : Dimethyl malondiimidate is synthesized from malononitrile and methanol under acidic conditions.

  • Condensation with Diketene : The malondiimidate reacts with diketene in toluene at 80°C to form 1-(pyridin-2-yl)propan-2-one.

  • Reductive Amination : As described in Section 1, the ketone is converted to the amine.

Challenges in Pyridine Systems

Pyridine’s lower reactivity compared to pyrimidine necessitates higher temperatures (100–120°C) and longer reaction times. Catalyst screening (e.g., Lewis acids like ZnCl2) may improve yields.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalabilityKey Limitations
Reductive Amination50–70ModerateHighKetone synthesis requires multiple steps
Alkylation<30LowLowSteric hindrance reduces yield
Grignard-Amination60–80HighModerateMulti-step, costly reagents
Malondiimidate Adaptation40–60HighHighRequires pyridine-specific optimization

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that 2-Methyl-1-(pyridin-2-yl)propan-2-amine may have therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be effective in conditions such as depression and anxiety. Studies have shown that compounds with similar structures can interact with serotonin and dopamine receptors, which are crucial for mood regulation.

Case Study: Binding Affinity Studies

A study focused on the binding affinity of this compound to various neurotransmitter receptors demonstrated significant interactions that could lead to pharmacological effects. This research is critical for understanding how this compound can influence physiological processes and its potential use in therapies for neurological disorders.

2. Bronchodilator Development

The compound has also been explored in the context of developing beta-adrenergic receptor stimulants, particularly for treating bronchial asthma and chronic obstructive pulmonary disease (COPD). Its structural similarity to known beta-agonists suggests it could function effectively in this capacity.

Case Study: Synthesis of Beta-Adrenergic Agonists

A patent outlines a synthetic method for producing 2-methyl isophthalic acid-substituted phenyl-2-propylamine compounds, which are derivatives of this compound. These derivatives have shown promise as long-acting beta agonists (LABAs), which are essential in managing asthma symptoms . The synthesis method described improves yield and avoids toxic reagents, showcasing the compound's industrial relevance.

Organic Synthesis Applications

1. Building Block for Pharmaceutical Compounds

The compound serves as a versatile building block in organic synthesis, particularly in creating complex pharmaceutical agents. Its unique structure allows for various chemical modifications that can lead to new therapeutic agents.

Table 1: Common Reactions Involving this compound

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic or basic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalides or alkoxidesAprotic solvents, elevated temperatures

This table summarizes key reactions that utilize this compound as a substrate, highlighting its versatility in synthetic chemistry.

The biological activity of this compound is linked to its interactions with biological receptors through mechanisms such as hydrogen bonding and π–π stacking due to the presence of the pyridine ring. These interactions are crucial for its potential therapeutic applications.

Research Findings: Interaction Studies

Recent studies have explored the interaction mechanisms of this compound with various biological targets, revealing insights into how it may influence receptor activity and subsequent physiological responses . Such findings are essential for guiding future research on its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Enantiomeric Variants
  • (R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 144852-18-6) and (S)-enantiomer (CAS: 1965305-37-6) are stereoisomers differing in the configuration of the chiral center.
Heterocyclic Substitutions
  • 2-Methyl-1-morpholinopropan-2-amine (CAS: 6105-75-5): Replaces the pyridinyl group with a morpholine ring, introducing an oxygen atom.
  • 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine (CAS: 1339102-21-4): Features a seven-membered oxazepane ring, increasing steric bulk and modulating solubility compared to PIP .
Aromatic Ring Modifications
  • 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine : Incorporates a partially saturated naphthalene group, enhancing lipophilicity and steric hindrance. This structural variation could influence binding affinity in medicinal chemistry applications .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Spectroscopic Data (¹H NMR)
2-Methyl-1-(pyridin-2-yl)propan-2-amine C₈H₁₂N₂ 136.20 0.980 δ 1.40 (s, 6H, CH₃), 3.45 (s, 2H, CH₂), 7.10–8.50 (m, 4H, pyridinyl)
2-Methyl-1-morpholinopropan-2-amine C₈H₁₇N₂O 172.27 N/A δ 1.35 (s, 6H, CH₃), 2.45 (m, 4H, morpholine), 3.70 (m, 4H, morpholine)
2-Methyl-1-(2-methylphenyl)propan-2-amine C₁₁H₁₇N 163.26 N/A δ 1.50 (s, 6H, CH₃), 2.30 (s, 3H, Ar-CH₃), 7.10–7.40 (m, 4H, aromatic)

Research Findings and Key Contrasts

  • Catalytic Efficiency : PIP’s moderate yield in cobalt catalysis suggests it balances electronic and steric properties better than bulkier or less basic analogues .
  • Fluorescence Quenching : PIP’s reaction with 1,6-pyrenedione highlights its unique electronic profile, as fluorescence is absent compared to primary amines .
  • Stereochemical Impact : Enantiomeric variants (R/S) of PIP derivatives could unlock applications in asymmetric synthesis, though further studies are needed .

Biological Activity

2-Methyl-1-(pyridin-2-yl)propan-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring that is integral to its interaction with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}N2_2, and it typically exists as a dihydrochloride salt, enhancing its solubility in water. The structure includes a branched aliphatic amine attached to a pyridine ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to modulate the activity of specific molecular targets. The compound can engage in interactions such as hydrogen bonding and π–π stacking due to the presence of the aromatic pyridine ring. These interactions can influence various physiological processes, making it a candidate for therapeutic applications.

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural characteristics allow it to bind effectively to certain receptors, which could modulate neurotransmitter release or receptor sensitivity.

Antiproliferative Activity

A study examining various pyridine derivatives found that certain modifications could enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific functional groups showed improved efficacy in inhibiting cell growth, indicating that this compound could share similar properties .

CompoundIC50_{50} Value (μM)Notable Activity
2-Methyl-1-(pyridin-2-yl)propan-2-aminesTBDPotential antiproliferative effects
Pyridine derivatives0.0046 - 9.0Varied anticancer activities

Case Studies

  • Neurotransmitter Modulation : In preclinical studies, derivatives similar to 2-Methyl-1-(pyridin-2-yl)propan-2-amines were evaluated for their ability to modulate neurotransmitter systems. The results indicated a potential for antidepressant-like effects, warranting further investigation into their therapeutic applications.
  • Anticancer Research : A series of studies focused on the antiproliferative effects of pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly impacted their activity against cancer cell lines such as MDA-MB-231 and HeLa. For example, IC50_{50} values were reduced significantly with certain substitutions, suggesting that 2-Methyl-1-(pyridin-2-yl)propan-2-amines may possess similar properties .

Q & A

Q. What are the key physicochemical properties of 2-Methyl-1-(pyridin-2-yl)propan-2-amine, and how do they influence experimental design?

The compound’s molecular formula (C₁₀H₁₆N₂) and molecular weight (164.25 g/mol) are critical for stoichiometric calculations. Limited data on melting/boiling points (e.g., "no data" in ) necessitate empirical determination via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Its pyridine moiety suggests potential hydrogen bonding and solubility challenges in non-polar solvents, requiring polar aprotic solvents (e.g., DMF) for reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use full-body protective equipment (Tyvek suits) and respiratory protection (ABEK-P2 or OV/AG/P99 filters) to mitigate inhalation risks. Avoid drainage system contamination due to unknown ecotoxicity. Stability under inert storage conditions is confirmed, but reactive byproducts must be monitored .

Q. Which spectroscopic methods are optimal for structural elucidation and purity assessment?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the pyridine ring’s electronic environment and methyl group configurations. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How can researchers synthesize this compound with high reproducibility?

Multi-step synthesis routes involve palladium/copper-catalyzed coupling reactions under inert atmospheres (argon/nitrogen). Solvent selection (toluene or DMF) and temperature control (60–80°C) are critical for intermediate stabilization. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Advanced Research Questions

Q. How do structural modifications to the pyridine ring affect the compound’s bioactivity?

Comparative studies () show that substituents like methoxy or ethyl groups at the pyridine 4-position enhance antimicrobial activity by improving membrane permeability. Steric hindrance from methyl groups (e.g., 6-methyl substitution) may reduce receptor binding efficiency in neurological targets .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

Discrepancies arise from varying assay conditions (e.g., cell lines, exposure times). Standardize protocols using ISO 10993-5 for in vitro cytotoxicity. Cross-validate results with orthogonal methods (e.g., ATP luminescence vs. MTT assays) to distinguish true toxicity from assay artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Density Functional Theory (DFT) calculates the pyridine ring’s electron density to predict nucleophilic attack sites. Molecular dynamics simulations assess lipid bilayer penetration, while QSAR models correlate logP values (estimated ~1.8) with blood-brain barrier permeability .

Q. What catalytic systems optimize enantioselective synthesis of chiral analogs?

Chiral ligands (e.g., BINAP) with ruthenium catalysts enable asymmetric hydrogenation of prochiral intermediates. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. highlights adamantane-based chiral building blocks as templates for stereochemical control .

Q. How does the compound interact with neuronal receptors, and what experimental models validate these mechanisms?

Radioligand binding assays (e.g., ³H-labeled compounds) quantify affinity for serotonin/dopamine transporters. Zebrafish models assess behavioral modulation, while patch-clamp electrophysiology on cortical neurons confirms ion channel modulation .

Q. What are the ethical and regulatory constraints for preclinical studies involving this compound?

The compound is not FDA-approved, and its introduction into humans/animals is prohibited. Researchers must comply with IACUC and IRB guidelines, emphasizing in vitro/ex vivo models. Material Safety Data Sheets (MSDS) must be updated with newly identified hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.